![molecular formula C15H18N4 B1387373 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine CAS No. 1170996-57-2](/img/structure/B1387373.png)
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine
Overview
Description
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine (4-MPP) is an organic compound belonging to the class of piperazin-1-ylpyrimidines. It is a heterocyclic compound, containing a six-membered pyrimidine ring, a four-membered piperazine ring, and a methylphenyl group. 4-MPP is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine is widely used in scientific research applications. It is used as a biochemical and physiological research tool to study the effects of various compounds on the body. It is also used in laboratory experiments to study the effects of various compounds on living organisms. In addition, 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine has been used in studies of drug metabolism, drug transport, and drug-receptor interactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit key functional proteins in bacterial cell division .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to their antileishmanial and antimalarial effects .
Pharmacokinetics
Similar compounds like mephedrone have been studied, and they demonstrate solubility in water and other polar solvents, facilitating their dissolution for various applications .
Result of Action
Related compounds have been shown to exhibit significant antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
Advantages and Limitations for Lab Experiments
The use of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is known to interact with certain receptors in the body, making it useful for studies of drug metabolism, drug transport, and drug-receptor interactions. However, the use of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in laboratory experiments also has some limitations. For example, it is not known to be toxic, but its effects on the body are not fully understood, and it is not known to be safe for long-term use.
Future Directions
There are several potential future directions for research involving 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine. These include further studies of its mechanism of action, its effects on the body, and its potential applications in medical treatments. In addition, further research could be conducted on the use of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine in laboratory experiments, such as the study of drug metabolism, drug transport, and drug-receptor interactions. It may also be possible to use 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine to develop new drugs or to improve existing drugs. Finally, further research could be conducted on the potential adverse effects of 4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine, as well as its potential side effects.
properties
IUPAC Name |
4-(4-methylphenyl)-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUVUCRJZWSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-piperazin-1-ylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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